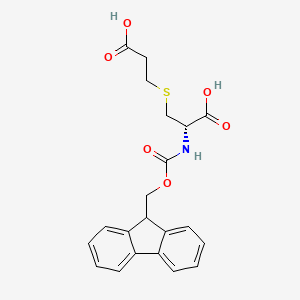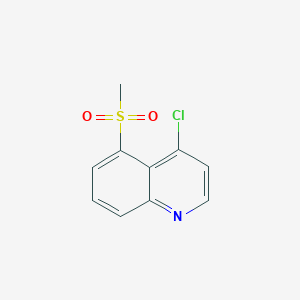
4-Chloro-5-(methylsulfonyl)quinoline
Vue d'ensemble
Description
4-Chloro-5-(methylsulfonyl)quinoline is a chemical compound with the formula C10H8ClNO2S . It has a molecular weight of 241.69 . It is a solid substance and is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-5-(methylsulfonyl)quinoline, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(methylsulfonyl)quinoline consists of a quinoline core with a chlorine atom and a methylsulfonyl group attached to it . The InChI code for this compound is 1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline, the core structure of 4-Chloro-5-(methylsulfonyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
4-Chloro-5-(methylsulfonyl)quinoline is a solid substance . It has a molecular weight of 241.69 and a formula of C10H8ClNO2S . It is typically stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Chemical Modifications
- Novel Synthesis Approaches : Research has demonstrated methods for synthesizing quinoline derivatives, highlighting their potential in creating compounds with significant biological activities. The Friedlander Synthesis of Quinolines, for instance, has been promoted by polymer-bound sulfonic acid, showcasing an efficient method to construct the quinoline framework, which is crucial for developing various pharmacological agents (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
- Regioselective Synthesis : Copper-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines presents a method for synthesizing quinoline derivatives with arylsulfonyl groups. This study indicates the versatility of quinoline derivatives in chemical synthesis, providing pathways for further modifications and applications (Wei et al., 2016).
Applications in Medicinal Chemistry
- Antimicrobial and Antimalarial Agents : Design and synthesis of new quinoline-based 1,2,3-triazoles have been explored for their antimicrobial and antimalarial properties. Such studies underscore the potential of quinoline derivatives in addressing infectious diseases and their role in developing new therapeutic agents (Parthasaradhi et al., 2015).
- Anticancer Activities : Research into 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach has demonstrated potential anticancer activities. This illustrates the role of quinoline derivatives in oncology, providing a basis for the development of new cancer therapies (Solomon, Pundir, & Lee, 2019).
Material Science Applications
- Photovoltaic Properties : The photovoltaic properties of quinoline derivatives have been investigated, showing their potential in organic–inorganic photodiode fabrication. This research opens up applications of quinoline derivatives in the development of new materials for energy conversion and storage (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antioxidant Activity
- Selenium-Containing Quinolines : Synthesis and evaluation of selenium-containing quinolines have shown significant antioxidant activity. This highlights the potential of incorporating selenium into quinoline structures for developing antioxidant agents (Bocchini et al., 2020).
Propriétés
IUPAC Name |
4-chloro-5-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRCCDXHJSJKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=NC=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277934 | |
| Record name | Quinoline, 4-chloro-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(methylsulfonyl)quinoline | |
CAS RN |
1823182-58-6 | |
| Record name | Quinoline, 4-chloro-5-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



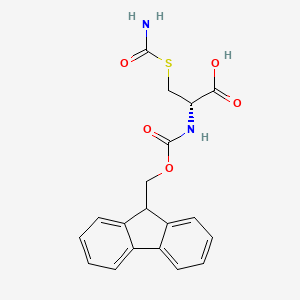
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)
![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
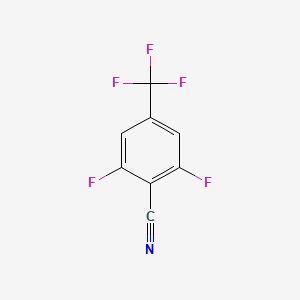
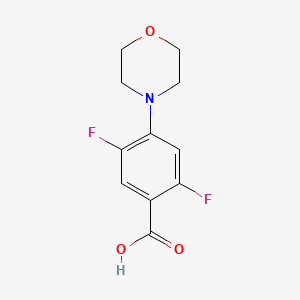
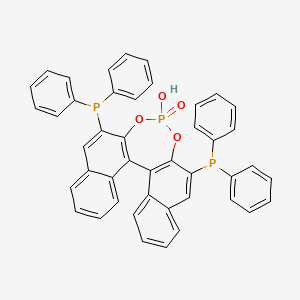
![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
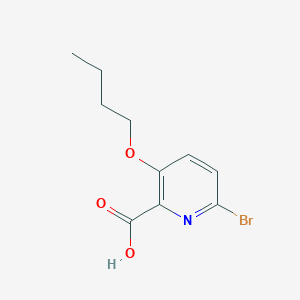
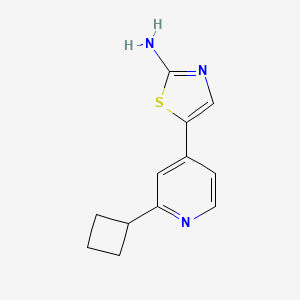
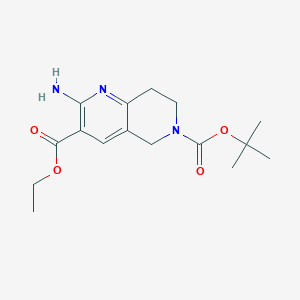
![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)
